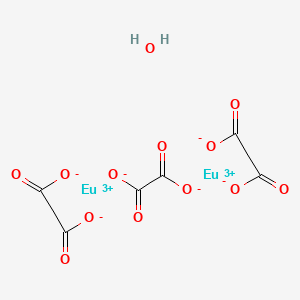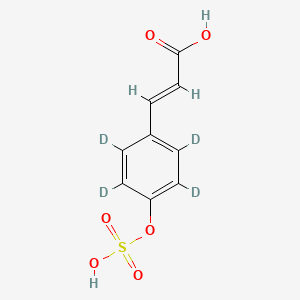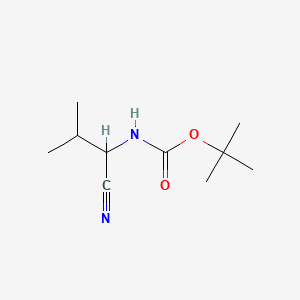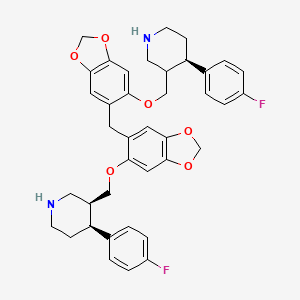
Methylene-Bis Paroxetine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"Methylene-Bis Paroxetine Dihydrochloride" pertains to a class of compounds that may be related to paroxetine, a well-known antidepressant. This document provides a scientific overview of the synthesis, molecular structure, chemical reactions, and properties related to the compound, excluding applications, drug use, dosages, and side effects.
Synthesis Analysis
The asymmetric synthesis of paroxetine, which could be related to "Methylene-Bis Paroxetine Dihydrochloride," involves several steps starting from 4-fluorobenzaldehyde. The process includes desymmetrization, reduction, alkylation, and the development of unique procedures for achieving the desired stereochemistry (Yu et al., 2000). Efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives via iron-catalyzed oxidative reactions has also been reported, which might be applicable to the synthesis of "Methylene-Bis Paroxetine Dihydrochloride" (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to paroxetine has been extensively studied. For instance, the structural analysis of two crystal forms of paroxetine hydrochloride reveals details about its crystallography, which could be relevant to understanding "Methylene-Bis Paroxetine Dihydrochloride" (Yokota et al., 1999).
Chemical Reactions and Properties
The initial metabolism step of paroxetine involves demethylenation, a chemical reaction that may be pertinent to "Methylene-Bis Paroxetine Dihydrochloride" (Bloomer et al., 1992). This reaction highlights the compound's reactivity and potential interactions within biological systems.
Physical Properties Analysis
The hydration behavior and crystal interconversion of paroxetine HCl offer insights into its physical properties, such as water interaction and crystal dimension changes. These studies might provide a basis for understanding similar properties in "Methylene-Bis Paroxetine Dihydrochloride" (Pina et al., 2012).
Chemical Properties Analysis
The electrochemical trace determination of paroxetine in various media using modified electrodes suggests methodologies that could be applied to the chemical analysis of "Methylene-Bis Paroxetine Dihydrochloride" (Oghli & Soleymanpour, 2020). These techniques help in understanding the compound's chemical behavior and potential interactions.
Safety And Hazards
properties
IUPAC Name |
(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29?,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXNNYQYBNOJB-AMLWHMDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40F2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92043480 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

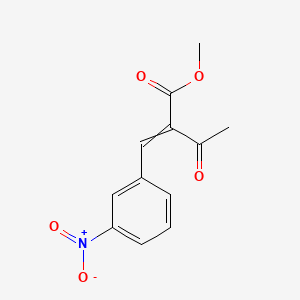
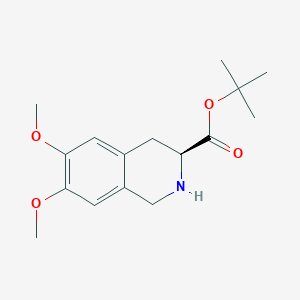
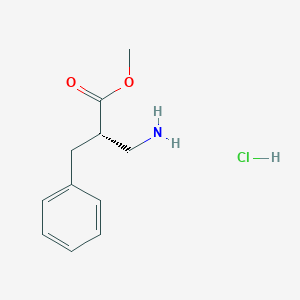
![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
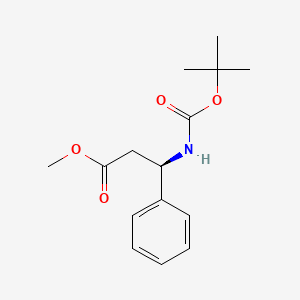
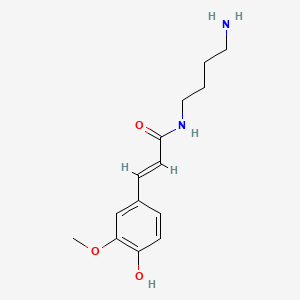
![4-Cyano-N-[(phenylmethoxy)carbonyl]-L-2-aminobutanoyl-L-phenylalanine Methyl Ester](/img/no-structure.png)
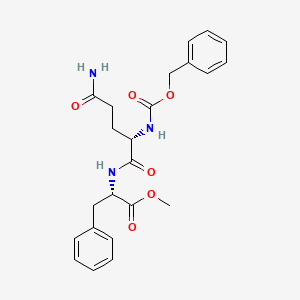
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
